molecular formula C19H23Cl2NO2 B2594310 Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride CAS No. 1207735-26-9

Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride

Cat. No.: B2594310
CAS No.: 1207735-26-9
M. Wt: 368.3
InChI Key: IGGAPNXEMCEJAK-UHFFFAOYSA-N
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Description

Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride is a synthetic organic compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features an allyl group, a methoxy-phenyl group, and an amine hydrochloride moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Allylation: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Hydrochloride Formation: Finally, the hydrochloride salt can be formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chroman ring or the allyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Epoxides: From oxidation of the allyl group.

    Reduced Chromans: From reduction of the chroman ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride involves its interaction with various molecular targets. The chroman ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The methoxy-phenyl group can enhance its binding affinity to specific targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl Chroman Derivatives: Compounds with similar chroman structures but different substituents.

    Allyl Phenyl Ethers: Compounds with allyl and phenyl groups but lacking the chroman ring.

    Aminochromans: Compounds with amine groups attached to the chroman ring.

Uniqueness

Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride is unique due to its combination of an allyl group, a methoxy-phenyl group, and an amine hydrochloride moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-prop-2-enyl-3,4-dihydro-2H-chromen-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.2ClH/c1-3-11-20-18-10-12-22-19-9-6-15(13-17(18)19)14-4-7-16(21-2)8-5-14;;/h3-9,13,18,20H,1,10-12H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCMSRHAXXFLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCC3NCC=C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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